molecular formula C17H19ClN4O2S B6558299 1-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxamide CAS No. 1040656-72-1

1-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxamide

Cat. No.: B6558299
CAS No.: 1040656-72-1
M. Wt: 378.9 g/mol
InChI Key: SLTXHGFNXWEWLQ-UHFFFAOYSA-N
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Description

The compound “1-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxamide” is a complex organic molecule. It is a part of a series of compounds that have been studied for their potential as inhibitors of Protein Kinase B (PKB or Akt), which is an important component of intracellular signaling pathways regulating growth and survival .


Chemical Reactions Analysis

The compound is likely to be involved in complex chemical reactions due to its structure. It is part of a series of compounds that have been studied for their potential as inhibitors of Protein Kinase B (PKB or Akt), which suggests that it may interact with this enzyme in some way .

Biochemical Analysis

Biochemical Properties

This compound has been identified as a potent and orally bioavailable inhibitor of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . The interaction of 1-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxamide with PKB is of particular interest, as it has been shown to modulate biomarkers of signaling through PKB in vivo .

Cellular Effects

This compound influences cell function by modulating the activity of PKB. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on PKB signaling can lead to changes in cell proliferation and survival, making it a potential therapeutic target for diseases characterized by dysregulated PKB signaling .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with PKB, leading to inhibition of the kinase . This interaction can result in changes in gene expression and other downstream effects, contributing to the compound’s overall impact on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . Over time, the compound has shown pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent . At appropriate doses, the compound has shown potent inhibition of tumor growth in vivo .

Metabolic Pathways

Given its role as a PKB inhibitor, it is likely that the compound interacts with enzymes and cofactors involved in PKB signaling .

Transport and Distribution

Given its role as a PKB inhibitor, it is likely that the compound interacts with transporters or binding proteins involved in PKB signaling .

Subcellular Localization

As a PKB inhibitor, it is likely that the compound is localized to areas of the cell where PKB signaling occurs .

Properties

IUPAC Name

1-[2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c18-12-2-1-3-13(8-12)20-17-21-14(10-25-17)9-15(23)22-6-4-11(5-7-22)16(19)24/h1-3,8,10-11H,4-7,9H2,(H2,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTXHGFNXWEWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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